Immunosuppressive Activity: APX879 Exhibits 71‑Fold Reduction Compared to FK506
APX879 displayed a 71‑fold reduction in immunosuppressive activity relative to FK506 in a T‑cell activation assay [1]. This is the primary differentiator that enables calcineurin to be pursued as an antifungal target without compromising host immunity. The C22‑acetohydrazine substitution selectively impairs interaction with human FKBP12 (His88) while preserving fungal FKBP12 (Phe88) recognition [2].
| Evidence Dimension | Immunosuppressive potency (fold change vs FK506) |
|---|---|
| Target Compound Data | 71‑fold reduction relative to FK506 |
| Comparator Or Baseline | FK506 (tacrolimus): reference immunosuppressive potency (1×) |
| Quantified Difference | 71‑fold lower immunosuppression |
| Conditions | T‑cell activation assay (NFAT‑luciferase reporter in Jurkat cells) |
Why This Matters
This quantitated reduction in immunosuppression is the single most important parameter for procurement decisions, as it defines the anticalcineurin selectivity window that distinguishes APX879 from FK506 and all other clinical CN inhibitors.
- [1] Juvvadi PR, et al. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs. mBio. 2021;12(6):e0300021. View Source
- [2] Juvvadi PR, et al. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents. Nat Commun. 2019;10:4275. View Source
